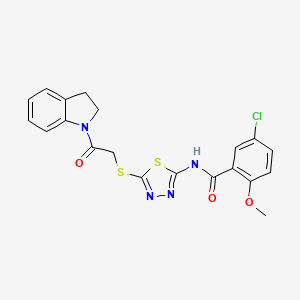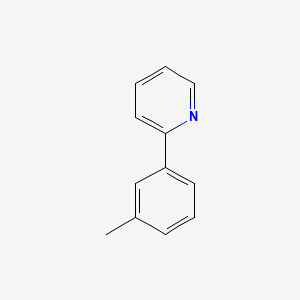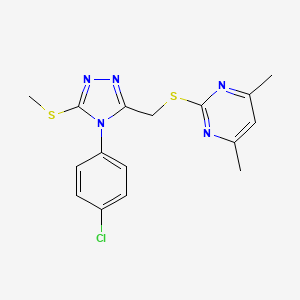![molecular formula C14H16N6O3S B2367681 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide CAS No. 2380175-86-8](/img/structure/B2367681.png)
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16N6O3S and its molecular weight is 348.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Rozentsveig et al. (2013) describes a one-pot synthesis method that may be applicable to compounds like N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide. This method involves nucleophilic addition and cyclization reactions, which are essential in synthesizing complex sulfonamides (Rozentsveig et al., 2013).
Antimicrobial and Antifungal Applications
- Dighe et al. (2012) explored the synthesis of novel sulfonamides with potential antibacterial applications. Their work on compounds structurally related to this compound indicates potential for such compounds in treating bacterial infections (Dighe et al., 2012).
- Szafrański et al. (2017) synthesized sulfonamide compounds with potential antifungal activity, highlighting the versatility of sulfonamides like this compound in targeting fungal pathogens (Szafrański et al., 2017).
Anticancer Research
- Ghorab et al. (2016) investigated sulfonamides with a dimethoxyphenyl moiety, like the one , for their potential as anticancer agents, specifically as VEGFR-2 inhibitors. This suggests possible applications of this compound in cancer research (Ghorab et al., 2016).
Potential in Anticonvulsant Therapy
- Ghodke et al. (2017) conducted research on azetidinone derivatives for their anticonvulsant properties. This highlights the potential of related compounds, including this compound, in treating seizure disorders (Ghodke et al., 2017).
Propiedades
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3S/c1-9-13(10(2)23-18-9)24(21,22)19(3)11-7-20(8-11)14-12(6-15)16-4-5-17-14/h4-5,11H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEQAETUMQGEEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-fluorophenyl)methyl]-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2367599.png)
![3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2367600.png)


![N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2367604.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide](/img/structure/B2367607.png)

![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2367612.png)


![2,3-difluoro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2367617.png)
![2-(4-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-1,3-thiazol-2-yl)-N-methylacetamide](/img/structure/B2367620.png)

